2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- typically involves multiple steps, including the formation of the diazepin ring and the introduction of the various substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Diazepin-2-one derivatives: These compounds share the core diazepin structure but differ in their substituents.
Benzodiazepines: These compounds have a similar diazepin ring but with different functional groups and pharmacological properties.
Uniqueness
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-(2-methoxyethoxy)ethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which contribute to its diverse range of applications and potential biological activities.
Properties
CAS No. |
153223-19-9 |
---|---|
Molecular Formula |
C29H42N2O7 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[2-(2-methoxyethoxy)ethyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C29H42N2O7/c1-35-17-19-37-15-13-30-25(21-23-9-5-3-6-10-23)27(32)28(33)26(22-24-11-7-4-8-12-24)31(29(30)34)14-16-38-20-18-36-2/h3-12,25-28,32-33H,13-22H2,1-2H3/t25-,26-,27+,28+/m1/s1 |
InChI Key |
WVMJDVBZEXLMQM-VIJSPRBVSA-N |
Isomeric SMILES |
COCCOCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCOCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
COCCOCCN1C(C(C(C(N(C1=O)CCOCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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